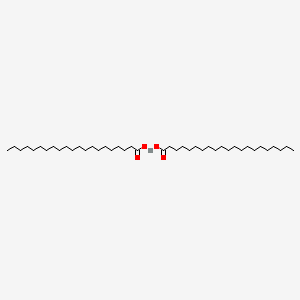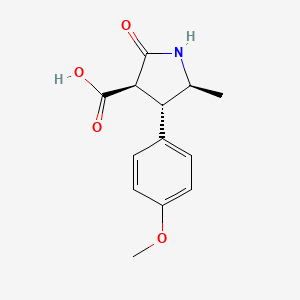
Calcium eicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium eicosanoate is a calcium salt of eicosanoic acid, a long-chain fatty acid with 20 carbon atoms. Eicosanoic acid, also known as arachidic acid, is a saturated fatty acid found in peanut oil and other vegetable oils. This compound is a white, waxy solid that is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium eicosanoate can be synthesized through the reaction of eicosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating eicosanoic acid with an equimolar amount of calcium hydroxide or calcium carbonate in an organic solvent such as ethanol or methanol. The mixture is heated under reflux until the reaction is complete, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where eicosanoic acid and calcium hydroxide or calcium carbonate are mixed and heated. The product is then purified through filtration, washing, and drying to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions: Calcium eicosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eicosanoic acid and calcium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid and calcium oxide.
Reduction: Reduced forms of eicosanoic acid derivatives.
Substitution: Metal eicosanoates with different metal ions.
Scientific Research Applications
Calcium eicosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other eicosanoate derivatives.
Biology: Studied for its role in cell signaling and membrane structure due to its fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of calcium eicosanoate involves its interaction with cellular membranes and signaling pathways. The eicosanoic acid component can integrate into lipid bilayers, affecting membrane fluidity and function. Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The combination of calcium and eicosanoic acid in this compound allows it to influence multiple molecular targets and pathways.
Comparison with Similar Compounds
Calcium Stearate: Another calcium salt of a long-chain fatty acid, used as a lubricant and stabilizer.
Calcium Oleate: A calcium salt of oleic acid, used in cosmetics and as a surfactant.
Calcium Palmitate: A calcium salt of palmitic acid, used in food additives and pharmaceuticals.
Uniqueness: Calcium eicosanoate is unique due to its longer carbon chain (20 carbons) compared to other calcium fatty acid salts. This longer chain length imparts distinct physical and chemical properties, making it suitable for specific applications where other calcium salts may not be as effective.
Properties
Molecular Formula |
C42H82CaO4 |
|---|---|
Molecular Weight |
691.2 g/mol |
IUPAC Name |
calcium;henicosanoate |
InChI |
InChI=1S/2C21H42O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23;/h2*2-20H2,1H3,(H,22,23);/q;;+2/p-2 |
InChI Key |
HIAJRYCFZRWDQL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)


![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)






![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)

